molecular formula C20H28N4O2S B2719739 N-tert-butyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-1-carboxamide CAS No. 1171063-47-0

N-tert-butyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-1-carboxamide

Cat. No.: B2719739
CAS No.: 1171063-47-0
M. Wt: 388.53
InChI Key: PTSJSMLVIAFNMF-UHFFFAOYSA-N
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Description

N-tert-butyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture incorporates a 1,3,4-thiadiazole core, a heterocyclic system recognized for its broad bioactivity profile . This scaffold is a known bioisostere of pyrimidine bases, which allows derivatives to potentially interact with critical biological processes, including those involved in cell proliferation . The specific integration of the 1,3,4-thiadiazole moiety with a piperidine carboxamide group makes it a valuable scaffold for designing and synthesizing novel bioactive molecules. Researchers can utilize this compound as a key intermediate or a precursor in developing potential inhibitors for various enzymatic targets. Its structural features make it particularly relevant for investigations in oncology research, where analogous heterocyclic compounds have demonstrated cytotoxic properties and the ability to inhibit the growth of tumor cell lines in vitro . Further research into its mechanism of action may reveal interactions with specific kinase or methyltransferase targets, aligning with contemporary interests in targeted cancer therapies and epigenetic regulation . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-tert-butyl-4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2S/c1-20(2,3)21-19(25)24-11-9-15(10-12-24)18-23-22-17(27-18)13-14-5-7-16(26-4)8-6-14/h5-8,15H,9-13H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSJSMLVIAFNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)C2=NN=C(S2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-tert-butyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. The presence of the thiadiazole ring in a compound often enhances its interaction with biological targets due to its unique electronic properties and structural characteristics .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The thiadiazole moiety contributes to the inhibition of bacterial growth by disrupting cell wall synthesis or interfering with nucleic acid metabolism.
  • Antiviral Effects : Compounds with similar structures have shown effectiveness against various viruses by inhibiting viral replication or entry into host cells.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial efficacy of thiadiazole derivatives:

CompoundActivity TypeTarget OrganismMIC (µg/mL)Reference
8dAntifungalA. niger32–42
8eAntifungalC. albicans32–42
11cAntibacterialB. subtilis16
11eAntibacterialE. coli32

These results indicate that compounds related to this compound exhibit significant antimicrobial properties, particularly against Gram-positive bacteria and certain fungi.

Antiviral Activity

Research has shown that thiadiazole derivatives can exhibit antiviral properties:

Compound IDActivity TypeVirus TypeCurative Rate (%) at 500 µg/mLReference
102AntiviralTMV60
103AntiviralTMV76

The enhanced protective effects observed in these studies suggest that modifications to the thiadiazole structure can lead to improved antiviral activity.

Case Study 1: Antimicrobial Screening

In a study focusing on the antimicrobial properties of various thiadiazole derivatives, this compound was tested against a panel of bacteria and fungi. The results indicated a potent inhibitory effect against Staphylococcus aureus and Candida albicans, with MIC values comparable to established antibiotics like ampicillin and antifungals like fluconazole .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory potential of thiadiazole derivatives in a murine model of inflammation. The compound demonstrated a significant reduction in paw edema compared to control groups. This effect was attributed to the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis .

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Piperidine-1-carboxamide N-tert-butyl; 4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl} C₂₀H₂₇N₄O₂S 385.5 Thiadiazole with methoxybenzyl group
Compound 14h () Piperidine-4-carboxamide Thiazol-2-yl; 2-nitrobenzoyl C₁₆H₁₇N₅O₃S 367.4 Thiazole with nitro group; lower molecular weight
Compound 20 () Piperidine-1-carboxamide 4-(5-methyl-2-oxo-benzodiazol-1-yl); N-(4-iodophenyl) C₂₀H₂₀IN₅O₂ 513.3 Benzimidazolone core; iodine substituent
Compound Piperidine-4-carboxamide Thiazol-thioether; tert-butyl oxazole C₃₁H₄₉N₅O₆S₃ 683.95 High molecular weight; multiple sulfur atoms
EP 1 808 168 Derivative () Piperidine-1-carboxylate Thiadiazol-2-yl; pyridyl C₁₈H₂₂N₄O₃S 386.5 Carboxylate ester; pyridyl substituent

Key Observations :

  • Heterocyclic Diversity : The target compound’s 1,3,4-thiadiazole distinguishes it from thiazole (Compound 14h) or benzimidazolone (Compound 20) analogs. Thiadiazoles are less common in medicinal chemistry but offer unique electronic properties .
  • Molecular Weight : The target compound (385.5 g/mol) is mid-range, balancing complexity and bioavailability, whereas bulkier analogs (e.g., compound) may face solubility challenges .

Pharmacological Implications (Inferred)

  • Kinase Inhibition : Piperidine-carboxamides often target ATP-binding pockets (e.g., CDK9 inhibitors in ). The tert-butyl group may enhance selectivity by filling hydrophobic pockets .
  • Metabolic Stability : The methoxy group on the benzyl substituent could reduce oxidative metabolism, extending half-life compared to nitro- or iodine-containing analogs .

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